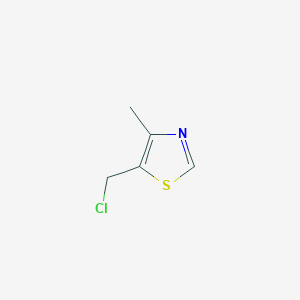

5-(Chloromethyl)-4-methyl-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNYCFHHMAVVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276818 | |

| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10014-52-5 | |

| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-4-methyl-1,3-thiazole, a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, established synthesis methodologies, and its significant role as a key intermediate in the synthesis of bioactive molecules. Intended for researchers, scientists, and drug development professionals, this guide offers in-depth insights into the chemistry and utility of this versatile compound, identified by CAS Number 10014-52-5 .[1]

Introduction

This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry.[2] Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds.[2][3][4][5][6] The thiazole ring is a key component of vitamin B1 (thiamine) and is present in many pharmaceuticals, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][7] The presence of a reactive chloromethyl group at the 5-position makes it a valuable intermediate for introducing the 4-methyl-thiazol-5-ylmethyl moiety into a wide range of molecular architectures.[2][3] This reactivity has been extensively leveraged in the development of critical medicines.[2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, including planning for purification, reaction setup, and storage. The key properties are summarized below. The compound is often handled as its hydrochloride salt to improve stability.[8][9]

| Property | Value | Source |

| CAS Number | 10014-52-5 | ChemicalBook[1] |

| Molecular Formula | C₅H₆ClNS | PubChem[9] |

| Molecular Weight | 147.63 g/mol | PubChem[10] |

| Appearance | Clear, faint green to faint orange oil | Smolecule[8] |

| Boiling Point | 217°C | Smolecule[8] |

| Melting Point | Decomposes at 160-165°C (hydrochloride salt) | Smolecule[8] |

| InChI Key | QYNYCFHHMAVVQB-UHFFFAOYSA-N | PubChem[9] |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most common and industrially scalable method for preparing this compound and its analogs is the Hantzsch thiazole synthesis.[2][11] This robust condensation reaction involves an α-haloketone and a thioamide, providing a direct route to the thiazole core.[2][11]

The causality behind this choice of synthesis is its efficiency and the ready availability of the starting materials. The reaction proceeds by nucleophilic attack of the thioamide sulfur on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Logical Workflow: Hantzsch Synthesis

Caption: Generalized workflow for the Hantzsch synthesis of the target thiazole.

Exemplary Experimental Protocol

This protocol is a representative example based on established chemical principles and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq) in absolute ethanol, add thioacetamide (1.0 eq).

-

Condensation: Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified via column chromatography on silica gel to yield pure this compound.

-

Salt Formation (Optional): To form the hydrochloride salt for improved stability and handling, the purified oil can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is filtered and dried under vacuum.[2]

Key Applications in Drug Development and Research

The utility of this compound is intrinsically linked to the reactivity of its chloromethyl group. This group acts as an excellent electrophile, making it susceptible to nucleophilic substitution. This allows for the covalent attachment of the thiazole moiety to a larger molecular scaffold, a common strategy in drug design.[3][8]

Case Study 1: Synthesis of Thiamine (Vitamin B1)

The thiazole ring is a core structural component of Thiamine. While plants and microorganisms synthesize the thiazole moiety de novo, chemical synthesis often employs pre-formed thiazole intermediates.[12][13] this compound serves as a precursor which, after conversion to the corresponding hydroxyethyl derivative, is coupled with the pyrimidine portion to complete the synthesis of Vitamin B1.

Case Study 2: Intermediate in the Synthesis of Ritonavir

Ritonavir is an HIV protease inhibitor used in the treatment of HIV/AIDS.[14][15] The synthesis of Ritonavir involves several key building blocks, one of which is derived from a substituted thiazole.[14][16] Specifically, a related compound, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, is used as a key intermediate.[17] This intermediate is reacted with methylamine to form 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole, a crucial fragment that is later incorporated into the final drug structure.[17] The fundamental reactivity pattern—nucleophilic substitution on the chloromethyl group—is identical to that of this compound, highlighting the importance of this class of reagents.

Reactivity Profile and Synthetic Utility

The primary mode of reactivity is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent thiazole ring helps to stabilize the transition state.

General Reaction Workflow

Caption: General workflow illustrating the nucleophilic substitution reactivity.

This straightforward reactivity allows chemists to couple the thiazole unit with a wide variety of nucleophiles, including:

-

Amines (to form aminomethylthiazoles)

-

Alcohols/Phenols (to form ethers)

-

Thiols (to form thioethers)

-

Carboxylates (to form esters)

This versatility makes it a highly valuable building block for creating libraries of compounds for high-throughput screening in drug discovery.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | Harmful if swallowed (H302). Toxic in contact with skin (H311).[18] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[18][19] |

| Eye Damage | Causes serious eye damage (H318).[18][20] |

| Sensitization | May cause an allergic skin reaction (H317).[18] |

| Mutagenicity | Suspected of causing genetic defects (H341).[18] |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411).[18] |

Self-Validating Safety Protocol

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20][21] Ensure that an eyewash station and safety shower are immediately accessible.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile, inspected prior to use), and tightly fitting safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing.[18][20] Prevent the formation of aerosols.[21] After handling, wash hands and face thoroughly.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[21] Keep away from incompatible materials such as strong oxidizing agents.[19]

-

Spill & Disposal: In case of a spill, evacuate the area.[21] Absorb with inert material and place into a suitable, labeled container for disposal.[20] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[19][20]

Conclusion

This compound is a cornerstone intermediate in modern synthetic chemistry, particularly in the development of pharmaceuticals.[2] Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its chloromethyl group provide a versatile platform for the construction of complex, biologically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness the potential of this valuable chemical building block.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 205481, 5-(Chloromethyl)thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]

-

PubChemLite. This compound hydrochloride (C5H6ClNS). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 202984, this compound. Retrieved from [Link]

- Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.

-

Julliard, J. H., & Douce, R. (1991). Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. Proceedings of the National Academy of Sciences, 88(6), 2042–2045. Retrieved from [Link]

- Google Patents. US6407252B1 - Process for the synthesis of ritonavir.

-

Chatterjee, A., et al. (2006). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Accounts of Chemical Research, 39(9), 642-652. Retrieved from [Link]

-

ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 392622, Ritonavir. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

Pharmaffiliates. Ritonavir-impurities. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

PubMed. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Retrieved from [Link]

-

BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Retrieved from [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

Sources

- 1. 5-chloromethyl-4-Methyl-1,3-thiazole | 10014-52-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. Buy this compound hydrochloride | 1301739-54-7 [smolecule.com]

- 9. PubChemLite - this compound hydrochloride (C5H6ClNS) [pubchemlite.lcsb.uni.lu]

- 10. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS | CID 12808794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 15. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. aksci.com [aksci.com]

- 21. chemicalbook.com [chemicalbook.com]

Physicochemical properties of 5-(Chloromethyl)-4-methyl-1,3-thiazole

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-4-methyl-1,3-thiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, established synthesis methodologies, and significant role as a key intermediate in the synthesis of bioactive molecules. Furthermore, it presents detailed experimental protocols, quantitative data, and in-depth insights into its reactivity and spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the chemistry and utility of this versatile compound.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a fundamental structural motif in a vast array of biologically active compounds.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry, frequently found in molecules exhibiting a broad spectrum of pharmacological activities.[1][2] The utility of the thiazole nucleus is attributed to its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets.[2]

The introduction of a reactive chloromethyl group at the 5-position of the 4-methyl-1,3-thiazole core, as in this compound, provides a versatile handle for synthetic chemists. This functionalization allows for the facile introduction of the thiazolylmethyl moiety into a wide range of molecular architectures through nucleophilic substitution reactions, enabling the construction of more complex and potent drug candidates.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClNS | [3][4][5] |

| Molecular Weight | 147.63 g/mol | [3][4] |

| Appearance | Clear, faint green to faint orange oil | [3] |

| Boiling Point | 217°C (of the hydrochloride salt) | [3] |

| Melting Point | Decomposes between 160-165°C (of the hydrochloride salt) | [3] |

| SMILES | CC1=C(SC=N1)CCl | [6] |

| InChI | InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | [6] |

Synthesis and Purification

The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[7] This reaction typically involves the condensation of a thioamide with an α-haloketone. For this compound, a plausible synthetic route would involve the reaction of thioacetamide with 1,3-dichloroacetone.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the Hantzsch synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol

-

Reaction Setup: To a solution of thioacetamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[3] This allows for the covalent attachment of the thiazole moiety to various nucleophiles, such as amines, thiols, and alcohols, making it a valuable building block in the synthesis of complex molecules.[8]

Logical Flow of Synthetic Utility

Caption: Synthetic utility of this compound in generating diverse bioactive compounds.

The thiazole ring itself can undergo further reactions, such as electrophilic aromatic substitution, although the conditions need to be carefully controlled to avoid reaction at the chloromethyl group.[3]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) typically in the range of δ 2.0-2.5 ppm. The chloromethyl protons (CH₂Cl) would appear as a singlet further downfield, likely between δ 4.5-5.0 ppm, due to the deshielding effect of the chlorine atom. The proton on the thiazole ring would be observed as a singlet in the aromatic region, generally above δ 7.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the chloromethyl carbon, and the three carbons of the thiazole ring. The chemical shifts would be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of thiazole derivatives displays characteristic absorption bands.[9] Key expected peaks for this compound would include:

-

C-H stretching vibrations of the methyl group and the aromatic ring.

-

C=N and C=C stretching vibrations of the thiazole ring, typically in the 1650-1450 cm⁻¹ region.[9]

-

C-Cl stretching vibration of the chloromethyl group, usually observed in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (147.63 g/mol ).[4] The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[10][11]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[10][12]

-

Spill and Exposure Procedures: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.[12][13] For spills, contain the material and clean up with an appropriate absorbent.[13][14]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a privileged thiazole scaffold and a reactive chloromethyl handle provides a powerful platform for the design and synthesis of novel bioactive molecules. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective utilization in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205481, 5-(chloromethyl)thiazole. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]

-

ResearchGate. (2025). 1H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C5H6ClNS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202984, this compound. Retrieved from [Link]

-

PubMed. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Retrieved from [Link]

-

ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound hydrochloride | 1301739-54-7 [smolecule.com]

- 4. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS | CID 12808794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. PubChemLite - this compound hydrochloride (C5H6ClNS) [pubchemlite.lcsb.uni.lu]

- 7. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded overview of the synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document outlines the predominant synthetic strategy, offers a detailed experimental protocol with mechanistic insights, and addresses critical aspects of quality control and safety.

Introduction: Significance of the Thiazole Moiety

The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous biologically active compounds, including pharmaceuticals, dyes, and agrochemicals. The specific molecule, this compound hydrochloride, serves as a crucial building block. Its value lies in the reactive chloromethyl group at the C5 position, which acts as a potent electrophile. This feature allows for the straightforward introduction of the 4-methylthiazole-5-ylmethyl moiety into larger, more complex molecules through nucleophilic substitution reactions.[1]

Overview of Synthetic Strategies

While various methods can be envisioned for the construction of substituted thiazoles, the most industrially relevant and reliable approach for synthesizing this compound hydrochloride involves the chlorination of a readily available alcohol precursor, 5-(hydroxymethyl)-4-methyl-1,3-thiazole. This transformation is typically achieved using a potent chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Alternative strategies, such as the Hantzsch thiazole synthesis, are foundational for creating the core thiazole ring from α-haloketones and thioamides.[1][2] However, for the specific title compound, the direct chlorination of the corresponding alcohol is a more common and direct final step.

Recommended Synthetic Protocol: Chlorination of 5-(Hydroxymethyl)-4-methylthiazole

This section provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride from its alcohol precursor.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |

| 5-(Hydroxymethyl)-4-methylthiazole | 129.17 | 1.0 | User-defined | Starting material. |

| Thionyl Chloride (SOCl₂) | 118.97 | ~2.0 | Calculate based on SM | Reagent, used in excess. |

| Dichloromethane (DCM) | 84.93 | - | Sufficient volume | Anhydrous solvent. |

| Diethyl Ether | 74.12 | - | Sufficient volume | For precipitation/washing. |

Experimental Procedure

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), suspend 5-(hydroxymethyl)-4-methylthiazole (1.0 eq.) in anhydrous dichloromethane.

-

Cooling : Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition : Add thionyl chloride (SOCl₂) (approx. 2.0 eq.) dropwise to the stirred suspension via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired, potentially polymeric byproducts.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation : Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride. The crude product is often obtained as a viscous oil or solid.

-

Purification : Add a sufficient amount of anhydrous diethyl ether to the crude residue and stir vigorously. The hydrochloride salt of the product will precipitate.

-

Filtration and Drying : Collect the precipitated solid by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound hydrochloride as a solid.

Mechanistic Insights

The conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride is a classic and efficient transformation. The generally accepted mechanism proceeds through several distinct steps, ensuring a clean conversion with gaseous byproducts.

Formation of the Chlorosulfite Intermediate

The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion, which then deprotonates the oxonium ion, releasing HCl gas and forming a key intermediate: an alkyl chlorosulfite.[3][4]

Nucleophilic Substitution

The subsequent step is where the chlorination occurs. This can proceed via two primary pathways, often dependent on reaction conditions:

-

SNi (Internal Nucleophilic Substitution) : In the absence of a coordinating solvent, the chlorosulfite intermediate can collapse in a concerted fashion. The C-O bond breaks as a new C-Cl bond forms from the chlorine atom of the chlorosulfite group itself. This "internal return" mechanism results in the retention of stereochemistry.[3]

-

SN2 (Bimolecular Nucleophilic Substitution) : The chloride ion generated in the initial step (or from an external source) can act as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group. This pathway leads to an inversion of stereochemistry. For a primary alcohol like the substrate here, the SN2 pathway is highly favored.[3]

Given that the substrate is a primary alcohol, the distinction between retention and inversion is moot. The key takeaway is the conversion of the hydroxyl group into an excellent leaving group, facilitating its displacement by chloride.

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical transformation.

Caption: High-level overview of the synthetic workflow.

Sources

- 1. Buy this compound hydrochloride | 1301739-54-7 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 5-(Chloromethyl)-4-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-4-methyl-1,3-thiazole is a key heterocyclic building block in medicinal chemistry and drug discovery. The thiazole nucleus is a common scaffold in a multitude of pharmacologically active compounds, and the presence of a reactive chloromethyl group at the 5-position provides a versatile handle for synthetic modifications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from related structures.

Chemical Structure and Predicted Spectroscopic Features

The structure of this compound, with the systematic numbering of the thiazole ring, is presented below. The predicted spectroscopic data are based on the analysis of substituent effects on the thiazole core, drawing from a comprehensive review of relevant literature.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the thiazole ring proton, the chloromethyl protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |

| ~8.7 | Singlet | 1H | H-2 | The proton at the C-2 position of the thiazole ring is the most deshielded due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms.[1] |

| ~4.8 | Singlet | 2H | -CH₂Cl | The methylene protons are deshielded by the adjacent electronegative chlorine atom and the aromatic thiazole ring. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl protons attached to the thiazole ring are expected to appear in the typical range for methyl groups on an aromatic ring.[1] |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Five signals are anticipated, corresponding to the three carbons of the thiazole ring, the chloromethyl carbon, and the methyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Supporting Evidence |

| ~155 | C-2 | The C-2 carbon is significantly deshielded due to its position between the nitrogen and sulfur atoms.[2] |

| ~150 | C-4 | The C-4 carbon, substituted with a methyl group, will appear downfield.[2] |

| ~130 | C-5 | The C-5 carbon, bearing the chloromethyl substituent, is also expected in the aromatic region. |

| ~40 | -CH₂Cl | The chloromethyl carbon is shifted downfield by the electronegative chlorine atom. |

| ~15 | -CH₃ | The methyl carbon will resonate in the typical aliphatic region. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the thiazole ring, C-H bonds, and the C-Cl bond.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Supporting Evidence |

| ~3100 | Weak-Medium | C-H stretch (thiazole ring) | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[3] |

| ~2950-2850 | Weak-Medium | C-H stretch (methyl and methylene) | Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (thiazole ring) | These absorptions are characteristic of the thiazole ring system.[4][5] |

| ~1380 | Medium | CH₃ bend | The symmetric bending of the methyl group. |

| ~750-650 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibration is typically observed in this region. |

Experimental Protocol for FT-IR Spectroscopy

Caption: A typical workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine atom.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment | Rationale and Supporting Evidence |

| 147 | ~100% | [M]⁺ (with ³⁵Cl) | The molecular ion peak corresponding to the molecule containing the ³⁵Cl isotope. |

| 149 | ~33% | [M+2]⁺ (with ³⁷Cl) | The isotopic peak due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%).[6] |

| 112 | Variable | [M - Cl]⁺ | Loss of a chlorine radical. |

| 98 | Variable | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for obtaining an electron ionization mass spectrum.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on sound chemical principles and extensive analysis of related compounds. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and the analysis of its subsequent chemical transformations. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and reliability in research and development settings.

References

- Sheinker, Y. N., & Taurins, A. (1957). Thiazoles: III. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(4), 383-388.

- Miyazaki, J., et al. (2018). Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies. RSC Advances, 8(3), 1323-1332.

- Sheinker, Y. N., & Taurins, A. (1957). Thiazoles: III. Infrared spectra of methylthiazoles. Canadian Science Publishing.

- Miyazaki, J., et al. (2018). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K.

- Uyanik, C. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

- Sheinker, Y. N., & Taurins, A. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles.

- Still, I. W. J., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-843.

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

- Abdel-Wahab, B. F., et al. (2023).

- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(30), 14197-14211.

- Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 689-703.

- Tirkas, S. A., et al. (2021). In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives as DNA gyrase inhibitors. Journal of Molecular Structure, 1244, 130953.

- ChemicalBook. (n.d.). 4-Methylthiazole(693-95-8) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR. ChemicalBook.

- Kumar, A., et al. (2024). Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. RSC Advances, 14(1), 1-13.

- ResearchGate. (2024). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.

- Benchchem. (n.d.). 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole. Benchchem.

- PubChem. (n.d.). This compound hydrochloride (C5H6ClNS). PubChem.

- Hogg, A. M., & Smith, J. G. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 129-133.

- PubChem. (n.d.). 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole. PubChem.

- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.

- Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

- Lee, J., et al. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 26(24), 7687.

- PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. PubChem.

- PubChem. (n.d.). 5-(Chloromethyl)thiazole. PubChem.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Chemistry LibreTexts. (2023).

- ECHEMI. (n.d.).

- OUCI. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)

- PubChem. (n.d.). 5-(Chloromethyl)-4-methyl-2-phenoxy-1,3-thiazole. PubChem.

- ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.

- National Institutes of Health. (n.d.). Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z).

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023).

- ChemicalBook. (n.d.). 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum. ChemicalBook.

- PubChem. (n.d.). This compound. PubChem.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.

- NIST. (n.d.). Thiazole. NIST WebBook.

- HMDB. (n.d.). Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one. HMDB.

Sources

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Thiazole Derivatives

Abstract

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and agrochemicals.[1] The introduction of a chloromethyl group onto this ring creates a class of highly versatile synthetic intermediates, whose reactivity is central to the construction of complex molecular architectures.[2] This guide provides an in-depth analysis of the factors governing the reactivity of the chloromethyl group on a thiazole nucleus. We will explore the underlying electronic principles, detail key synthetic transformations, provide field-proven experimental protocols, and discuss the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of chloromethylthiazole derivatives in their synthetic endeavors.

Introduction: The Thiazole Moiety as a Versatile Synthetic Hub

Thiazole derivatives are indispensable in modern chemistry. From the anti-HIV drug Ritonavir to the neonicotinoid insecticide Thiamethoxam, the thiazole ring is a recurring motif in molecules with profound biological activity.[1][3] A key reason for its prevalence is its synthetic tractability. The functionalization of the thiazole core allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery and materials science.[4][5]

Among the most useful functionalized thiazoles are those bearing a chloromethyl group (-CH(_2)Cl). This group acts as a potent electrophilic handle, enabling the facile introduction of diverse functionalities through nucleophilic substitution reactions.[2][6] Understanding and controlling the reactivity of this group is paramount for any chemist working with these building blocks. This guide will serve as a technical resource to elucidate the principles and practices of chloromethylthiazole chemistry.

Fundamentals of Reactivity

The reactivity of the chloromethyl group is not intrinsic but is profoundly modulated by the electronic character of the thiazole ring to which it is attached. The C-Cl bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[7][8] The overall reaction typically proceeds via a nucleophilic substitution mechanism.

The Chloromethyl Group: A Benzylic-Type Halide Analogue

The chloromethyl group attached to the thiazole ring behaves analogously to a benzylic halide.[9] This means its reactivity is enhanced compared to a simple primary alkyl halide. This heightened reactivity stems from the ability of the adjacent aromatic thiazole ring to stabilize either the transition state in an S(_N)2 reaction or the carbocation intermediate in an S(_N)1 reaction through resonance.[9][10]

Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy

Nucleophilic substitution at the chloromethyl group can proceed through two primary mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).[11][12] The operative pathway is determined by a confluence of factors including the structure of the thiazole derivative, the nature of the nucleophile, the solvent, and the reaction temperature.[11]

-

S(_N)2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[13][14] This "backside attack" leads to an inversion of stereochemistry if the carbon is chiral.[12] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[13] Strong nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway.[11]

-

S(_N)1 Mechanism: This is a two-step process. The first, and rate-determining, step is the departure of the leaving group to form a planar carbocation intermediate.[12][14] This intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the original carbon was chiral.[14] The rate of an S(_N)1 reaction depends only on the concentration of the substrate.[12] Factors that stabilize the carbocation intermediate, such as electron-donating groups on the thiazole ring and polar protic solvents, favor the S(_N)1 pathway.[10][11]

```dot

graph "SN1_vs_SN2_Mechanism" {

layout=neato;

overlap=false;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Key Synthetic Transformations

The electrophilic nature of the chloromethyl group makes it a versatile precursor for a wide range of functional groups.

N-Alkylation: Synthesis of Aminomethylthiazoles

The reaction of chloromethylthiazoles with primary or secondary amines is a cornerstone of medicinal chemistry, providing access to a diverse array of aminomethylthiazole derivatives. This reaction typically proceeds via an S(_N)2 mechanism.

General Protocol for N-Alkylation: A common procedure involves reacting the chloromethylthiazole with an amine, often in the presence of a base to neutralize the HCl generated.[15][16]

-

Step 1: Dissolve the chloromethylthiazole derivative (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Step 2: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (1.5-2.0 eq).

-

Step 3: Add the desired amine (1.0-1.2 eq) to the mixture.

-

Step 4: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Step 5: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 7: Purify the crude product by column chromatography or recrystallization.

O-Alkylation and S-Alkylation

Reactions with alcohols (O-alkylation) and thiols (S-alkylation) proceed similarly to N-alkylation, yielding ethers and thioethers, respectively. These reactions are also typically performed under basic conditions to deprotonate the nucleophile.

C-Alkylation

Carbon-carbon bond formation can be achieved using various carbon nucleophiles, such as enolates, cyanides, or organometallic reagents. These reactions expand the synthetic utility of chloromethylthiazoles, allowing for the construction of more complex carbon skeletons.

Factors Influencing Reactivity

A nuanced understanding of the factors that control the reactivity of chloromethylthiazoles is crucial for designing successful synthetic strategies.

Electronic Effects of Substituents on the Thiazole Ring

The electronic nature of other substituents on the thiazole ring has a profound impact on the reactivity of the chloromethyl group.

-

Electron-Withdrawing Groups (EWGs): Substituents like a chloro group at the 2-position (e.g., in 2-chloro-5-chloromethylthiazole) increase the electrophilicity of the chloromethyl carbon.[17] This generally accelerates S(_N)2 reactions. However, EWGs can destabilize a potential carbocation intermediate, thus disfavoring the S(_N)1 pathway.[10]

-

Electron-Donating Groups (EDGs): Groups such as alkyl or amino substituents increase the electron density of the thiazole ring. This can stabilize a carbocation intermediate, making the S(N)1 pathway more favorable.[10]

```dot

digraph "Substituent_Effects" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Reaction Conditions

The choice of solvent and temperature can be used to steer the reaction towards the desired mechanistic pathway.

| Factor | Effect on S(_N)1 | Effect on S(_N)2 | Rationale |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) | Protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. [11] |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | The rate of S(_N)1 is independent of the nucleophile's strength. Strong nucleophiles favor the bimolecular S(_N)2 pathway. [11] |

| Temperature | Generally favored by higher temperatures | Generally favored by lower to moderate temperatures | Higher temperatures provide the energy needed for the bond-breaking step in S(_N)1 reactions. |

Potential Side Reactions: Thiazolium Salt Formation

A common side reaction, particularly with highly reactive chloromethylthiazoles or when using nucleophilic solvents or reagents that are also good alkylating agents, is the formation of a thiazolium salt. [18][19]This occurs when the thiazole nitrogen atom acts as a nucleophile and attacks the chloromethyl group of another molecule, leading to quaternization. This can often be mitigated by using dilute conditions, controlling the temperature, and choosing non-nucleophilic bases and solvents.

Case Study: The Role of Chloromethylthiazoles in Pharmaceuticals

The importance of chloromethylthiazole chemistry is exemplified by its application in the synthesis of major drugs.

-

Ritonavir: This HIV protease inhibitor contains a thiazole moiety that is introduced using a chloromethylthiazole derivative. [1][3][20]The synthesis involves the nucleophilic substitution of the chloride by an amine, highlighting the power of this reaction in constructing complex drug molecules.

-

Thiamethoxam: A widely used neonicotinoid insecticide, Thiamethoxam's synthesis relies on 2-chloro-5-chloromethylthiazole as a key intermediate. [3][20]

Conclusion

Chloromethylthiazole derivatives are powerful and versatile intermediates in organic synthesis. Their reactivity, analogous to benzylic halides, allows for a wide range of synthetic transformations, primarily through nucleophilic substitution. A thorough understanding of the interplay between the electronic properties of the thiazole ring, the nature of the nucleophile, and the reaction conditions is essential for controlling the reaction outcome and choosing between S(_N)1 and S(_N)2 pathways. By mastering the principles outlined in this guide, researchers can effectively harness the synthetic potential of these valuable building blocks for applications in drug discovery, agrochemicals, and materials science.

References

- What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? (2025). [Source not available].

- 2-Chloro-5-(chloromethyl)thiazole - Quinoline. (n.d.). Quinoline.

- Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. (2025). JIN DUN CHEMISTRY.

- An In-depth Technical Guide to 4-(Chloromethyl)

- What is the synthesis method of 2-Chloro-5-chloromethylthiazole? (n.d.). Guidechem.

- 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT. (n.d.). Chemball.

- Process for the preparation of chlorothiazole derivatives. (1991).

- Process for the preparation of chlorothiazole derivatives. (1993).

- 4-(Chloromethyl)thiazole hydrochloride. (n.d.). EvitaChem.

- The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis. (n.d.). [Source not available].

- The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. (n.d.). Dalal Institute.

- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). [Source not available].

- 4-(Chloromethyl)-3-methyl-1,2-thiazole. (n.d.). Benchchem.

- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997).

- Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry.

- Will allylic and benzylic halide prefer SN1 or SN2 reaction? (2022). Reddit.

- Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. (2014). Chemistry LibreTexts.

- 5-(Chloromethyl)-2-methyl-1,3-thiazole. (n.d.). Benchchem.

- The Versatility of Thiazole Derivatives in Specialty Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Will allylic and benzylic halide prefer SN1 or SN2 reaction? (2022). Reddit.

- Nucleophilic substitution reactions. (n.d.). Khan Academy.

- Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024).

- N-alkylated thiazolium salts and process for their preparation. (2004).

- Synthesis of thiazolium salts and their screening for catalytic activity. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. quora.com [quora.com]

- 10. reddit.com [reddit.com]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 15. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 16. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 17. What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? [jindunchemical.com]

- 18. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]

The Hantzsch Thiazole Synthesis: A Comprehensive Technical Guide for Modern Drug Discovery

Introduction: The Enduring Relevance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its role as a cornerstone in the design of novel therapeutic agents.[2] A vast array of FDA-approved drugs, spanning therapeutic classes from anticancer agents like Dasatinib to antibiotics such as Cefixime, feature this versatile scaffold.[3][4] The biological activities of thiazole derivatives are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5]

At the heart of thiazole chemistry lies the venerable Hantzsch thiazole synthesis, a robust and versatile method first reported by Arthur Hantzsch in 1887.[6][7] This classical reaction, typically involving the condensation of an α-haloketone with a thioamide, remains one of the most widely utilized and reliable strategies for constructing the thiazole core.[8][9] Its enduring popularity stems from its simplicity, the use of readily available starting materials, and its propensity for high yields.[1][10]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of steps to provide a deeper understanding of the Hantzsch synthesis. We will explore the mechanistic underpinnings of the reaction, offer detailed and validated experimental protocols, and discuss the scope and limitations of this powerful synthetic tool. Furthermore, we will delve into modern variations that enhance efficiency and align with the principles of green chemistry, ensuring that this century-old reaction continues to be a vital asset in the modern drug discovery workflow.

The Core Mechanism: A Stepwise Look at Ring Formation

The Hantzsch thiazole synthesis proceeds through a well-established multi-step pathway. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The overall transformation involves the reaction of an α-haloketone with a thioamide to yield a substituted thiazole.[6]

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[10][11][12] This is followed by an intramolecular cyclization where the nitrogen of the resulting intermediate attacks the carbonyl carbon.[10] A subsequent dehydration step then leads to the formation of the aromatic thiazole ring.[10][12]

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols: From Classic to Contemporary

The true utility of the Hantzsch synthesis lies in its adaptability. Here, we present detailed protocols for both the classic approach and modern, efficiency-focused variations.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust and well-established method for the synthesis of a fundamental 2-aminothiazole derivative.[10]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Water

-

Round-bottom flask or scintillation vial

-

Stir bar

-

Hot plate/stirrer

-

Buchner funnel and filter flask

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]

-

Add 5 mL of methanol and a stir bar.[10]

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[10]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[10]

-

Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[10]

-

Filter the resulting precipitate through a Buchner funnel.[10]

-

Wash the filter cake with water.[10]

-

Dry the collected solid to obtain the crude product, which is often pure enough for characterization.[10]

Rationale for Key Steps:

-

Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the limiting reagent, 2-bromoacetophenone.

-

Methanol as Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

-

Sodium Carbonate Wash: The basic wash neutralizes any hydrobromic acid (HBr) formed during the reaction, aiding in the precipitation of the final product which is poorly soluble in water.[10]

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles

Modern synthetic strategies often prioritize efficiency and environmental considerations. One-pot, multi-component reactions are a prime example, allowing for the synthesis of complex molecules in a single step, thereby reducing waste and saving time.[13][14]

Materials:

-

α-Haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)

-

Thiourea

-

Substituted benzaldehyde

-

Silica-supported tungstosilicic acid (catalyst)

-

Ethanol/Water (50/50)

-

Reaction vessel suitable for conventional heating or ultrasonic irradiation

Procedure (Conventional Heating):

-

In a suitable reaction vessel, combine equimolar amounts of the α-haloketone, thiourea, and a substituted benzaldehyde.[13]

-

Add the silica-supported tungstosilicic acid catalyst.

-

Add the ethanol/water (50/50) solvent system.[13]

-

Heat the reaction mixture to 65°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[15]

-

Upon completion, cool the reaction mixture and filter to recover the catalyst.[13]

-

The product can then be isolated from the filtrate.[15]

Procedure (Ultrasonic Irradiation):

-

Prepare the same reaction mixture as for conventional heating.[13]

-

Subject the mixture to ultrasonic irradiation at room temperature.[13]

-

Monitor the reaction by TLC. This method often leads to significantly shorter reaction times compared to conventional heating.[16]

-

Workup is identical to the conventional heating method.

Advantages of the One-Pot Approach:

-

Increased Efficiency: Combines multiple synthetic steps into a single operation.

-

Greener Chemistry: Reduces solvent waste and energy consumption.[17]

-

Catalyst Reusability: The use of a solid-supported catalyst allows for easy recovery and reuse.[13][14]

Scope and Limitations: Navigating the Versatility of the Hantzsch Synthesis

The Hantzsch thiazole synthesis is renowned for its broad substrate scope, accommodating a wide variety of α-haloketones and thioamides.[18][19] This flexibility allows for the generation of a diverse library of substituted thiazoles.

| Reactant Variation | Applicability & Considerations | Expected Yields |

| α-Haloketones | Aryl, alkyl, and heterocyclic ketones are all viable. The nature of the halogen (Cl, Br, I) can influence reactivity. | Good to Excellent (70-95%)[18] |

| Thioamides | A wide range of substituted and unsubstituted thioamides can be used. Thiourea is commonly used to produce 2-aminothiazoles.[8] | Good to Excellent (70-95%)[18] |

| Thioureas | N-monosubstituted thioureas can lead to isomeric mixtures of 2-amino and 2-imino-2,3-dihydrothiazoles, with reaction conditions influencing the product ratio.[20] | Variable, dependent on conditions |

| Thiosemicarbazones | Used to synthesize 2-hydrazinyl thiazole derivatives.[15] | Good |

Despite its versatility, the Hantzsch synthesis is not without its limitations.

-

Harsh Reaction Conditions: The classical synthesis can require elevated temperatures and prolonged reaction times.[9][21]

-

Side Reactions: The formation of byproducts, such as isomeric impurities when using N-monosubstituted thioureas, can occur.[20]

-

Limited Substituent Patterns: The classical Hantzsch synthesis directly yields thiazoles with substituents at the 2, 4, and potentially 5 positions, depending on the starting materials. Accessing other substitution patterns may require multi-step synthetic sequences.

Modern Innovations: Enhancing Efficiency and Sustainability

In recent years, significant efforts have been directed towards improving the efficiency and environmental footprint of the Hantzsch synthesis.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields.[18][22]

-

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance by grinding the reactants together, offers a greener alternative that simplifies workup and reduces waste.[17][23][24]

-

Novel Catalysts: The development of new catalysts, such as reusable solid-supported acids, has further expanded the scope and efficiency of the reaction.[13][14]

-

Flow Chemistry: The implementation of the Hantzsch synthesis in microreactor systems under electro-osmotic flow control offers precise control over reaction parameters and facilitates rapid analogue synthesis.[22]

-

Chemoenzymatic Synthesis: The use of enzymes, such as trypsin, to catalyze the reaction under mild conditions presents a novel and green approach to thiazole synthesis.[21]

Caption: A comparison of classical and modern Hantzsch synthesis workflows.

Conclusion: A Timeless Reaction for Contemporary Challenges

The Hantzsch thiazole synthesis, despite its discovery over a century ago, remains an indispensable tool in the arsenal of the modern medicinal chemist. Its reliability, broad scope, and the continuous evolution of more efficient and sustainable protocols ensure its continued relevance in the quest for novel therapeutics. By understanding the core mechanism, leveraging detailed experimental procedures, and embracing modern innovations, researchers can fully exploit the power of this classic reaction to accelerate drug discovery and development programs.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Boultif, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2889. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Greenwood, J., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(1), 29-33. Available at: [Link]

-

Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]

-

Gawande, M. B., et al. (2013). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 114-118. Available at: [Link]

-

Chem Help Asap. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

-

CUTM Courseware. Thiazole. Available at: [Link]

-

Wang, L., et al. (2016). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 21(10), 1369. Available at: [Link]

-

Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

Ibrahim, N. A., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-18. Available at: [Link]

-

Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 618-633. Available at: [Link]

-

ResearchGate. Synthesis of 2,4‐disubstituted thiazoles. Available at: [Link]

-

ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available at: [Link]

-

Shrivastava, S., & Khan, A. A. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15, 12345-12367. Available at: [Link]

-

PubMed. (2022). Recent Development in the Synthesis of Thiazoles. Available at: [Link]

-

ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available at: [Link]

-

Journal of Advanced Research in Applied Sciences and Engineering Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

-

ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available at: [Link]

-

Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 50(23), 3623-3647. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | Semantic Scholar [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 23. Thiazole synthesis [organic-chemistry.org]

- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Thiazole Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a Versatile Heterocycle

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties and versatile chemical reactivity have made it an indispensable building block in the design and synthesis of a vast array of therapeutic agents.[4][5] From naturally occurring vitamins to blockbuster synthetic drugs, the thiazole moiety is a recurring motif, underscoring its profound impact on human health.[3][6] This guide provides a comprehensive technical overview of the role of the thiazole core in drug discovery, delving into its fundamental properties, synthesis, structure-activity relationships, and diverse pharmacological applications. As a testament to its importance, numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antiretroviral Ritonavir, feature a thiazole ring in their structure.[7][8]

The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, allows for a multitude of chemical transformations, enabling chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] The presence of both a sulfur and a nitrogen atom imparts distinct electronic features, influencing the molecule's ability to engage in various non-covalent interactions with biological targets.[1] This inherent versatility has fueled the continuous exploration of thiazole derivatives for a wide spectrum of diseases, ranging from infectious diseases to cancer and inflammatory disorders.[2][5][9]

The Chemical Biology of Thiazole: Synthesis and Physicochemical Properties

The amenability of the thiazole ring to chemical modification is a key driver of its prevalence in drug discovery. A variety of synthetic routes have been developed to construct the thiazole core and its derivatives, with the Hantzsch thiazole synthesis being a cornerstone methodology.[4][10]

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch synthesis, first reported in the late 19th century, remains a widely employed method for the construction of the thiazole ring. This reaction typically involves the condensation of a thioamide with an α-haloketone.

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis

-

Reaction Setup: To a solution of a substituted thioamide (1 equivalent) in a suitable solvent such as ethanol or dioxane, add an α-haloketone (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.

The versatility of the Hantzsch synthesis lies in the wide range of commercially available or readily accessible thioamides and α-haloketones, allowing for the generation of diverse libraries of thiazole-containing compounds for biological screening.[4]

Caption: The role of thiazole as a bioisosteric replacement to improve drug properties.

Conclusion and Future Perspectives